4-Hydroxy-5-(p-tolyl)pyrimidine
Description
4-Hydroxy-5-(p-tolyl)pyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a para-tolyl (4-methylphenyl) substituent at position 5. The para-tolyl group contributes to its lipophilicity and electronic profile, which can influence both its chemical reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-12-7-13-11(10)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
SEIHGWIQBIUBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Table 1: Substituent Effects on TNF-α Inhibition
Structural Modifications and Physicochemical Properties
4-Hydroxy-5-methylpyrimidine (CAS 17758-52-0)
This analog replaces the p-tolyl group with a methyl group. The reduced aromaticity and lower molecular weight result in decreased lipophilicity (logP ~0.8 vs. ~2.1 for the p-tolyl derivative), impacting membrane permeability and bioavailability .
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 374104-63-9)
The thieno-fused pyrimidine core introduces a sulfur atom and a fused aromatic ring, enhancing electron-withdrawing effects. This modification increases molecular rigidity and alters binding affinity in kinase inhibition assays compared to non-fused analogs like this compound .
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 397308-78-0)
The presence of a methylthio group at position 2 and a carboxylic acid at position 5 significantly alters solubility (water solubility >10 mg/mL due to ionizable groups) and reactivity, making it more suited for aqueous-phase reactions compared to the hydrophobic p-tolyl derivative .
Table 2: Key Physicochemical Comparisons
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| This compound | 216.3 | 2.1 | <1 (DMSO) | Antibacterial agents |
| 4-Hydroxy-5-methylpyrimidine | 110.1 | 0.8 | 5 (Water) | Precursor for vitamins |
| 4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine | 260.7 | 3.5 | <0.1 (DMSO) | Kinase inhibition |
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